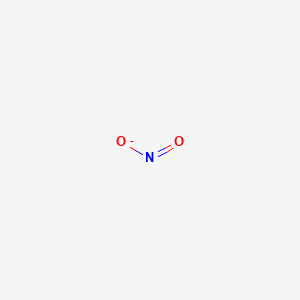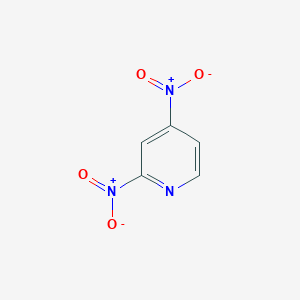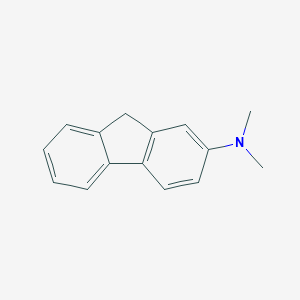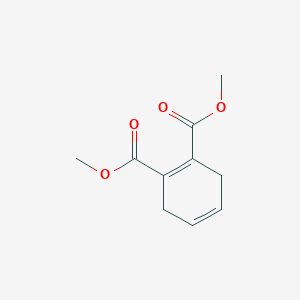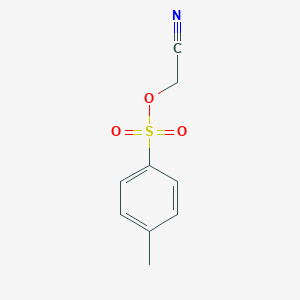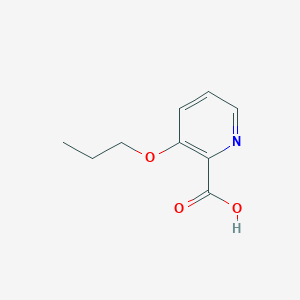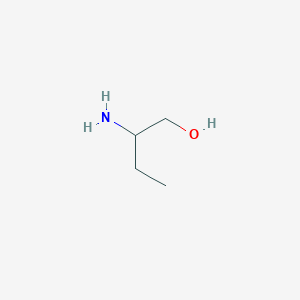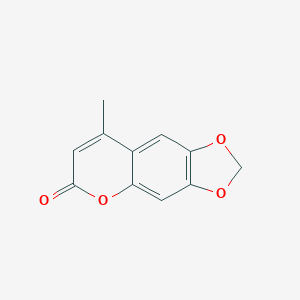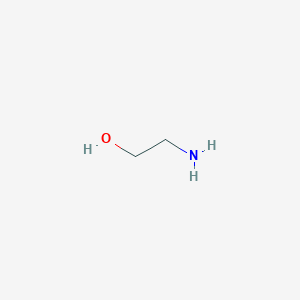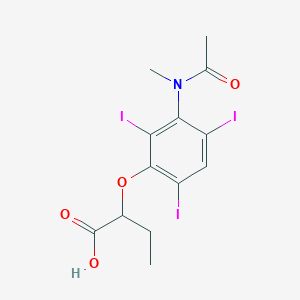
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid, commonly known as MIBG, is a radiopharmaceutical that is used in the diagnosis and treatment of various medical conditions. It is a synthetic compound that contains iodine and is commonly used in nuclear medicine.
Mecanismo De Acción
MIBG works by binding to specific receptors in the body that are associated with certain medical conditions. Once it binds to these receptors, it emits radiation that can be detected and used to diagnose and treat the condition.
Efectos Bioquímicos Y Fisiológicos
MIBG has several biochemical and physiological effects on the body. It is primarily used as a diagnostic tool, and its effects are generally temporary and reversible. However, in some cases, MIBG can cause side effects, including nausea, vomiting, and low blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIBG has several advantages as a research tool. It is a highly specific and sensitive diagnostic tool that can detect even small amounts of certain medical conditions. However, MIBG also has several limitations. It is a radioactive compound, which means that it can be dangerous if not handled properly. Additionally, MIBG is expensive and may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for research involving MIBG. One potential area of research is the development of new diagnostic and treatment methods for medical conditions that are currently difficult to diagnose or treat. Another potential area of research is the development of new radiopharmaceuticals that are more effective and safer than MIBG. Additionally, researchers may explore the use of MIBG in combination with other diagnostic and treatment methods to improve patient outcomes.
Métodos De Síntesis
MIBG is synthesized through a complex chemical process that involves several steps. The process begins with the synthesis of the intermediate compound, 3-(N-Methylacetamido)-2,4,6-triiodophenol. This intermediate is then converted to MIBG through a series of chemical reactions.
Aplicaciones Científicas De Investigación
MIBG has a wide range of scientific research applications. It is commonly used in nuclear medicine to diagnose and treat various medical conditions, including neuroblastoma, pheochromocytoma, and carcinoid tumors. MIBG is also used in the treatment of certain types of heart disease, such as congestive heart failure.
Propiedades
Número CAS |
13080-23-4 |
|---|---|
Nombre del producto |
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid |
Fórmula molecular |
C13H14I3NO4 |
Peso molecular |
628.97 g/mol |
Nombre IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20) |
Clave InChI |
SEPSYIXFWLWAQJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
SMILES canónico |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
Sinónimos |
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]butyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



